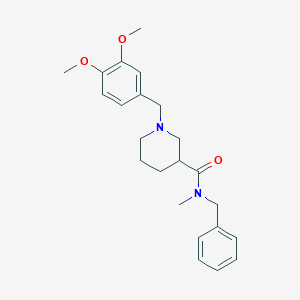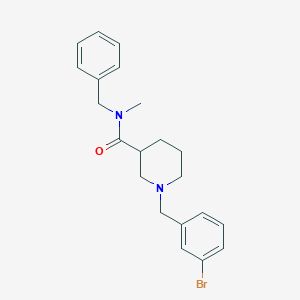
1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has been found to have potential applications in various areas, including neuroscience and pharmacology.
Mechanism of Action
1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine exerts its pharmacological effects by binding to the 5-HT1A and 5-HT7 receptors, leading to the activation of various intracellular signaling pathways. This results in the modulation of neurotransmitter release and neuronal activity, leading to the observed effects on behavior and physiology.
Biochemical and Physiological Effects:
1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine has been found to have a range of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to modulate pain perception and regulate body temperature. These effects are thought to be mediated through the activation of the 5-HT1A and 5-HT7 receptors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine in lab experiments is its selectivity for the 5-HT1A and 5-HT7 receptors, which allows for precise modulation of neuronal activity. However, one limitation is that 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine has a relatively short half-life, which can make it difficult to maintain stable concentrations in vivo.
Future Directions
There are several potential future directions for research on 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine. One area of interest is the development of novel therapeutic agents based on the structure of 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine. Another area of interest is the investigation of the effects of 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine on other physiological systems, such as the cardiovascular and immune systems. Additionally, further research is needed to fully understand the mechanism of action of 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine and its potential for use in the treatment of neuropsychiatric disorders.
Conclusion:
In conclusion, 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine is a piperazine derivative that has shown promise in the field of scientific research. Its selective activation of the 5-HT1A and 5-HT7 receptors has led to its investigation as a potential therapeutic agent for various neuropsychiatric disorders. While there are limitations to its use in lab experiments, the potential applications of 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine make it a promising compound for further study.
Synthesis Methods
The synthesis of 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine involves the reaction of piperazine with 2,3-dimethoxybenzoyl chloride in the presence of a base catalyst. The reaction proceeds through an acylation mechanism, resulting in the formation of 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine as a white crystalline powder.
Scientific Research Applications
1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine has been extensively studied for its potential applications in neuroscience and pharmacology. It has been found to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT7 receptors. This property has made it a promising candidate for the treatment of various neuropsychiatric disorders, including anxiety, depression, and schizophrenia. 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine has also been studied for its potential use in drug discovery and development.
properties
Molecular Formula |
C18H26N2O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-(2,3-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C18H26N2O3/c1-22-16-9-5-8-15(17(16)23-2)18(21)20-12-10-19(11-13-20)14-6-3-4-7-14/h5,8-9,14H,3-4,6-7,10-13H2,1-2H3 |
InChI Key |
JJNNRZFIBMFGFN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3CCCC3 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)
![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)

![N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide](/img/structure/B246835.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)




![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)
